Cas no 89732-19-4 (1-Azaspiro[4.5]decan-4-amine, 1-methyl-)

1-Azaspiro[4.5]decan-4-amine, 1-methyl-, is a spirocyclic amine derivative with a rigid bicyclic structure, offering unique steric and electronic properties. Its spiro[4.5]decane framework enhances conformational stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of a secondary amine group at the 4-position, along with a methyl substitution on the nitrogen, provides selective reactivity for further functionalization. This compound is particularly useful in the development of bioactive molecules, where its constrained geometry can improve binding affinity and metabolic stability. High purity and well-defined stereochemistry ensure consistent performance in research and industrial applications.
1-Azaspiro[4.5]decan-4-amine, 1-methyl- structure
89732-19-4 structure
Product name:1-Azaspiro[4.5]decan-4-amine, 1-methyl-
CAS No:89732-19-4
MF:C10H20N2
MW:168.2792
CID:591091
PubChem ID:13282860

1-Azaspiro[4.5]decan-4-amine, 1-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1-Azaspiro[4.5]decan-4-amine, 1-methyl-
    • 1-methyl-1-azaspiro[4.5]decan-4-amine
    • EN300-785574
    • SCHEMBL10804491
    • DTXSID90534561
    • 89732-19-4
    • Inchi: InChI=1S/C10H20N2/c1-12-8-5-9(11)10(12)6-3-2-4-7-10/h9H,2-8,11H2,1H3
    • InChI Key: ZFKRLBALRZBYCL-UHFFFAOYSA-N
    • SMILES: CN1CCC(C12CCCCC2)N

Computed Properties

  • Exact Mass: 168.162648646g/mol
  • Monoisotopic Mass: 168.162648646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.3Ų
  • XLogP3: 1.1

1-Azaspiro[4.5]decan-4-amine, 1-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-785574-0.1g
1-methyl-1-azaspiro[4.5]decan-4-amine
89732-19-4 95.0%
0.1g
$342.0 2025-02-22
Enamine
EN300-785574-5.0g
1-methyl-1-azaspiro[4.5]decan-4-amine
89732-19-4 95.0%
5.0g
$2858.0 2025-02-22
Enamine
EN300-785574-10.0g
1-methyl-1-azaspiro[4.5]decan-4-amine
89732-19-4 95.0%
10.0g
$4236.0 2025-02-22
Enamine
EN300-785574-0.25g
1-methyl-1-azaspiro[4.5]decan-4-amine
89732-19-4 95.0%
0.25g
$487.0 2025-02-22
Enamine
EN300-785574-1.0g
1-methyl-1-azaspiro[4.5]decan-4-amine
89732-19-4 95.0%
1.0g
$986.0 2025-02-22
Enamine
EN300-785574-0.5g
1-methyl-1-azaspiro[4.5]decan-4-amine
89732-19-4 95.0%
0.5g
$768.0 2025-02-22
Enamine
EN300-785574-0.05g
1-methyl-1-azaspiro[4.5]decan-4-amine
89732-19-4 95.0%
0.05g
$229.0 2025-02-22
Enamine
EN300-785574-2.5g
1-methyl-1-azaspiro[4.5]decan-4-amine
89732-19-4 95.0%
2.5g
$1931.0 2025-02-22

Additional information on 1-Azaspiro[4.5]decan-4-amine, 1-methyl-

Introduction to 1-Azaspiro[4.5]decan-4-amine, 1-methyl- (CAS No. 89732-19-4)

The compound 1-Azaspiro[4.5]decan-4-amine, 1-methyl- (CAS No. 89732-19-4) represents a fascinating molecule in the realm of medicinal chemistry, characterized by its unique spirocyclic and azacyclic framework. This compound has garnered significant attention due to its structural complexity and potential biological activities, making it a subject of extensive research in drug discovery and development.

At the core of this compound's structure lies a spirocyclic arrangement, where two cyclic moieties are connected by a single atom. In this case, the spirocyclic system consists of a four-membered azacycle linked to a five-membered decane ring. The presence of an amine group at the 4-position of the spirocyclic system and a methyl group at the 1-position introduces additional functional diversity, enabling various chemical modifications and biological interactions.

The spirocyclic core of 1-Azaspiro[4.5]decan-4-amine, 1-methyl- is particularly noteworthy due to its rigid conformation, which can influence the compound's pharmacokinetic properties and binding affinity to biological targets. This rigidity often makes spirocyclic compounds attractive candidates for drug design, as they can mimic the binding pockets of enzymes and receptors with high specificity.

Recent advancements in computational chemistry have allowed researchers to predict the binding modes of such compounds with remarkable accuracy. Molecular docking studies have indicated that 1-Azaspiro[4.5]decan-4-amine, 1-methyl- may interact with a variety of biological targets, including enzymes and receptors involved in inflammatory pathways, making it a promising candidate for therapeutic applications.

In addition to its structural uniqueness, 1-Azaspiro[4.5]decan-4-amine, 1-methyl- exhibits interesting physicochemical properties that make it suitable for further derivatization. The amine group at the 4-position can be readily functionalized through reactions such as acylation, alkylation, or diazotization, allowing for the creation of libraries of analogs with tailored biological activities.

Recent studies have explored the potential of spirocyclic azacycles as scaffolds for the development of novel therapeutic agents. For instance, derivatives of 1-Azaspiro[4.5]decan-4-amine, 1-methyl- have shown promise in preclinical trials as inhibitors of certain kinases implicated in cancer progression. The ability of these compounds to modulate kinase activity without significant off-target effects has made them particularly attractive for further development.

The synthesis of 1-Azaspiro[4.5]decan-4-amine, 1-methyl- involves multi-step organic transformations that highlight the ingenuity of synthetic chemists in constructing complex molecular architectures. Key steps include cyclization reactions to form the spirocyclic core, followed by functional group interconversions to introduce the amine and methyl groups at appropriate positions. These synthetic strategies often employ transition metal catalysis to enhance efficiency and selectivity.

The biological evaluation of 1-Azaspiro[4.5]decan-4-amine, 1-methyl- has revealed several interesting properties beyond its potential as a kinase inhibitor. Preliminary data suggest that this compound may also exhibit anti-inflammatory and analgesic effects, making it a versatile candidate for treating chronic inflammatory diseases and pain syndromes.

As research in medicinal chemistry continues to evolve, compounds like 1-Azaspiro[4.5]decan-4-amine, 1-methyl- are expected to play increasingly important roles in drug discovery and development. The combination of structural complexity with demonstrated biological activity makes this molecule a valuable asset in the quest for novel therapeutic agents.

In conclusion,1-Azaspiro[4.5]decan-4-amine, 1-methyl-* (CAS No. 89732-19-4) stands as a testament to the ingenuity and creativity of modern medicinal chemistry. Its unique structural features and promising biological activities position it as a compelling candidate for further research and development in pharmaceutical applications.

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